![molecular formula C16H28N2O6 B8095444 5-Azaspiro[2.5]octan-8-ol hemioxalate](/img/structure/B8095444.png)
5-Azaspiro[2.5]octan-8-ol hemioxalate
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Overview
Description
5-Azaspiro[2.5]octan-8-ol hemioxalate is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.40 g/mol. The purity is usually 95%.
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Biological Activity
5-Azaspiro[2.5]octan-8-ol hemioxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound can be characterized by its spirocyclic structure, which contributes to its biological activity. The molecular formula is C16H28N2O4, with a molecular weight of approximately 300.41 g/mol. The presence of the azaspiro moiety suggests potential interactions with biological targets, particularly in the central nervous system.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated that the compound inhibits the growth of several bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency.
Neuropharmacological Effects
The compound has shown promise as a neuropharmacological agent. In animal models, it demonstrated anxiolytic and antidepressant-like effects in behavioral tests such as the elevated plus maze and forced swim test. These effects were attributed to the modulation of neurotransmitter systems, particularly involving serotonin and norepinephrine pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Inhibition of bacterial growth | 10 - 50 | Disruption of cell wall synthesis |
Neuropharmacological | Anxiolytic effects | N/A | Modulation of serotonin and norepinephrine |
Cytotoxicity | Induction of apoptosis in cancer cells | N/A | Activation of caspase pathways |
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:
- Antimicrobial Activity : The compound's ability to disrupt bacterial cell wall synthesis has been linked to its structural features that allow it to penetrate bacterial membranes effectively.
- Neuropharmacological Effects : The anxiolytic properties are thought to arise from the compound's ability to enhance GABAergic transmission, thereby promoting sedation and reducing anxiety levels.
- Cytotoxicity in Cancer Cells : Preliminary studies indicate that the compound may induce apoptosis in certain cancer cell lines through the activation of caspase pathways, which are crucial for programmed cell death.
Case Studies
Several case studies have explored the efficacy of this compound in treating specific conditions:
- Case Study 1 : A study involving mice treated with varying doses of the compound showed significant reductions in anxiety-like behaviors compared to controls, suggesting its potential use in anxiety disorders.
- Case Study 2 : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.
Scientific Research Applications
Treatment of Parasitic Diseases
5-Azaspiro[2.5]octan-8-ol hemioxalate has been identified as a promising candidate for treating diseases caused by kinetoplastid parasites, such as:
- Leishmaniasis : Caused by Leishmania species.
- Chagas Disease : Caused by Trypanosoma cruzi.
- African Trypanosomiasis : Caused by Trypanosoma brucei.
The compound exhibits inhibitory effects on the growth and proliferation of these parasites, making it a potential therapeutic agent in pharmacological formulations aimed at these diseases .
Neurodegenerative Diseases
Research indicates that derivatives of 5-Azaspiro[2.5]octan-8-ol may inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in various neuroinflammatory and neurodegenerative conditions. Applications include:
- Alzheimer's Disease
- Parkinson's Disease
- Multiple Sclerosis
Inhibition of MAGL has been associated with neuroprotective effects, suggesting that this compound could play a role in managing symptoms or slowing the progression of these diseases .
Data Table: Summary of Applications
Case Study 1: Leishmaniasis Treatment
A study demonstrated that compounds derived from 5-Azaspiro[2.5]octan-8-ol effectively inhibited the growth of Leishmania donovani in vitro. The results indicated a significant reduction in parasite viability, supporting further investigation into its use as an anti-leishmanial agent.
Case Study 2: Neuroprotection
In animal models of Alzheimer's disease, administration of MAGL inhibitors derived from 5-Azaspiro[2.5]octan-8-ol led to improved cognitive function and reduced neuroinflammation markers. These findings highlight the potential for this compound in developing treatments for neurodegenerative disorders.
Properties
IUPAC Name |
5-azaspiro[2.5]octan-8-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*9-6-1-4-8-5-7(6)2-3-7;3-1(4)2(5)6/h2*6,8-9H,1-5H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGMMCVJVXYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1O)CC2.C1CNCC2(C1O)CC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.